Furan-2-yl(4-methoxyphenyl)methanol
CAS No.:
Cat. No.: VC13371115
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12O3 |
---|---|
Molecular Weight | 204.22 g/mol |
IUPAC Name | furan-2-yl-(4-methoxyphenyl)methanol |
Standard InChI | InChI=1S/C12H12O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3 |
Standard InChI Key | IWOQKQSKCFYQKW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(C2=CC=CO2)O |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CO2)O |
Introduction
Chemical Identity and Structural Properties
Furan-2-yl(4-methoxyphenyl)methanol belongs to the class of aromatic alcohols characterized by hybrid aromatic systems. Its IUPAC name, furan-2-yl(4-methoxyphenyl)methanol, reflects the substitution pattern: a furan-2-yl group and a 4-methoxyphenyl group attached to a central methanol moiety. Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 204.22 g/mol | |
CAS Number | 100518-86-3 | |
Purity | ≥98% | |
Exact Mass | 204.0786 g/mol | |
Topological Polar Surface Area | 46.5 Ų |
The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, as inferred from analogous furan-containing alcohols . Spectroscopic characterization (e.g., NMR) typically reveals aromatic protons in the δ 6.8–7.4 ppm range for the methoxyphenyl group and δ 5.2–5.8 ppm for the hydroxymethylene proton .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the Grignard reaction between 4-methoxybenzaldehyde and furan-2-ylmagnesium bromide, followed by acidic workup to yield the tertiary alcohol . Alternative methods include:
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Reductive Amination: Though primarily used for amine derivatives, this approach is adaptable by substituting amines with aldehydes and employing reducing agents like sodium borohydride.
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Catalytic Hydrogenation: Hydrogenation of furan-2-yl(4-methoxyphenyl)ketone over palladium catalysts achieves high yields (>85%) under mild conditions .
Industrial Manufacturing
Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters (e.g., temperature, residence time), enhancing reproducibility. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥98% purity . A representative large-scale protocol is outlined below:
Parameter | Condition |
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Starting Material | 4-Methoxybenzaldehyde |
Reagent | Furan-2-ylmagnesium bromide |
Solvent | Tetrahydrofuran (THF) |
Temperature | 0–5°C (addition), 25°C (stirring) |
Yield | 78–82% |
Applications in Research and Industry
Pharmaceutical Intermediates
Furan-2-yl(4-methoxyphenyl)methanol serves as a precursor in synthesizing bioactive molecules. For example:
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Antifungal Agents: Structural analogs with 4-methoxyphenyl substituents demonstrate moderate activity against Candida spp., suggesting potential derivatization pathways .
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Chiral Building Blocks: The alcohol’s stereogenic center enables asymmetric synthesis of ligands for catalytic systems .
Materials Science
The compound’s rigid aromatic framework and polar hydroxyl group make it suitable for:
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